2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities and potential therapeutic applications. This compound features a fused pyrazole and pyrimidine structure, characterized by the presence of an amino group at position 6 and a phenyl substituent at position 2. The unique structure of this compound allows for various modifications that can enhance its pharmacological properties.
The compound can be synthesized through various chemical processes, with significant research focusing on optimizing these synthesis methods to improve yields and efficiency. Notable studies have explored the synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives like 2-phenylpyrazolo[1,5-a]pyrimidin-6-amine, emphasizing their potential as bioactive molecules in medicinal chemistry .
2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structures. It falls under the broader category of pyrazolo-pyrimidine derivatives, which are known for their roles in various biological activities, including anti-inflammatory and anticancer effects.
The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-6-amine typically involves several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst presence. For instance, using protic solvents has been shown to influence the formation of specific derivatives significantly .
The molecular structure of 2-phenylpyrazolo[1,5-a]pyrimidin-6-amine consists of a pyrazole ring fused with a pyrimidine ring. The presence of the amino group at position 6 and the phenyl group at position 2 contributes to its unique chemical properties.
Key structural data include:
2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine participates in various chemical reactions due to its functional groups:
The reactivity is influenced by the electronic properties of the substituents on the phenyl ring and the nitrogen atoms within the heterocycles.
The mechanism of action for compounds like 2-phenylpyrazolo[1,5-a]pyrimidin-6-amine often involves interaction with specific biological targets such as enzymes or receptors:
In vitro assays have demonstrated significant activity against Mycobacterium tuberculosis strains, indicating a promising therapeutic profile .
Relevant analyses include spectral data (NMR, IR) that confirm structural integrity post-synthesis.
2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine has several potential applications:
The pyrazolo[1,5-a]pyrimidine (PP) scaffold has evolved from a synthetic curiosity to a privileged structure in medicinal chemistry, with its therapeutic journey marked by significant milestones. Early PP-based drugs targeted the central nervous system (CNS), exemplified by Zaleplon (approved 1999) and Indiplon (developed 2000s) for insomnia treatment. These compounds leveraged the scaffold’s ability to modulate GABAA receptors, demonstrating favorable blood-brain barrier penetration due to balanced lipophilicity and molecular rigidity [6]. The 2010s witnessed a strategic pivot toward oncology, driven by PP’s capacity to inhibit dysregulated protein kinases. This shift culminated in FDA approvals for Larotrectinib (2018) and Entrectinib (2019), first-generation TRK inhibitors incorporating PP cores to target NTRK fusion cancers . Their clinical success validated PP as a "pan-cancer" scaffold but revealed limitations due to acquired resistance mutations, spurring second-generation inhibitors like Repotrectinib (FDA-approved 2023) with enhanced mutation coverage [8].
Parallel developments expanded PP’s therapeutic scope:
Table 1: Key Therapeutics Based on Pyrazolo[1,5-a]pyrimidine Scaffold
Compound (Brand) | Therapeutic Category | Primary Target | Approval/Status |
---|---|---|---|
Zaleplon (Sonata®) | Sedative-Hypnotic | GABAA Receptor | FDA Approved (1999) |
Indiplon | Insomnia Treatment | GABAA Receptor | Phase III (2000s) |
Larotrectinib (Vitrakvi®) | Anticancer (Pan-Tumor) | TRK Kinases | FDA Approved (2018) |
Anagliptin (Suiny®) | Antidiabetic | DPP-4 Enzyme | Approved (2012) |
Repotrectinib (Augtyro®) | Anticancer (NTRK, ROS1) | TRK/ROS1 Kinases | FDA Approved (2023) |
This evolution underscores the scaffold’s adaptability: minor structural modifications redirect bioactivity across therapeutic areas. Contemporary research focuses on functional hybridization, combining PP cores with pharmacophores like coumarins or steroidal moieties to address resistance or enhance selectivity [7] [8].
2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1269515-27-6) exemplifies structure-driven functionality within the PP class. Its core consists of a fused bicyclic system: pyrazole (5-membered) and pyrimidine (6-membered) rings sharing a N–C bond, creating a planar, π-conjugated framework. The phenyl group at C2 and amino group at C6 strategically position this derivative for targeted interactions. Its molecular formula (C12H10N4) confers moderate polarity (cLogP ~2.1), facilitating cellular uptake [4] [8].
Structural Diagram:
6-NH₂ │ ┌───N┐ N═C C═N─C6H5 (2-Ph) │ │ C───C───N Pyrazole-Pyrimidine Fused System
The 2-phenyl group serves as a hydrophobic anchor, enhancing affinity for kinase ATP pockets through π-π stacking with phenylalanine residues (e.g., TRKA, EGFR). Studies show that ortho-substituted phenyls improve steric complementarity but reduce solubility, while para-methoxy variants maintain hydrophobicity and add H-bond acceptor capacity [4] [6]. The 6-amino group acts as a hydrogen-bond donor/acceptor, critical for interactions with kinase hinge regions. Replacement with hydroxyl or methyl groups diminishes potency by 10-100-fold in kinase assays, confirming its pharmacophoric essentiality [8].
Table 2: Key Functional Groups and Their Roles in 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine
Position | Functional Group | Role in Bioactivity | SAR Insights |
---|---|---|---|
C2 | Phenyl | Hydrophobic pocket binding via π-stacking | para-Substituted > ortho for solubility |
C6 | Amino (-NH₂) | H-bond donation to kinase hinge regions | Essential; replacement reduces potency 10–100× |
C7 | H (unsubstituted) | Permits access to solvent-exposed kinase regions | EDGs enhance fluorescence; EWGs improve potency |
N1/C3 | Implicit H | Influences tautomerization and electron distribution | Planar configuration optimizes ATP binding |
This compound is synthesized via cyclocondensation strategies using 5-aminopyrazole and β-dicarbonyl/enone precursors:
Table 3: Synthetic Routes to 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Cyclocondensation | AcOH, reflux, 6 h | 73–85 | Scalable (>10 g); low-cost reagents |
Microwave-Assisted | Solvent-free, 180°C, 15 min | 88–96 | High atom economy (RME: 53%); rapid |
Enaminone Cyclization | DMF-DMA, then aminopyrazole, MW | 90 | Regioselective; tolerates diverse substituents |
Beyond medicinal applications, this derivative exhibits notable fluorescence (quantum yield ϕF = 0.18–0.63 in solid state), attributed to intramolecular charge transfer (ICT) from the 6-amino group to the electron-deficient pyrimidine ring. Electron-donating groups (EDGs) at C7 enhance emission intensity (ε = 20,593 M−1cm−1), enabling use as:
Concluding Remarks: 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine embodies the strategic convergence of synthetic versatility, target specificity, and multifunctional adaptability. Its continued exploration will accelerate drug discovery and materials innovation.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7